molecular formula C16H20N4O2 B2355106 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide CAS No. 946302-62-1

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Cat. No.: B2355106
CAS No.: 946302-62-1
M. Wt: 300.362
InChI Key: QNKUARREQSWPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a synthetic small molecule featuring a pyrimidine core linked to a phenyl ring via an amino bridge, which is further functionalized with an isobutyramide group. This structure is closely related to compounds investigated as potent and selective kinase inhibitors . The 6-methoxy-2-methylpyrimidin-4-yl group is a privileged scaffold in medicinal chemistry that often contributes to high-affinity binding in the ATP pockets of various kinases . Compounds with this core structure have demonstrated excellent potency against specific kinase targets, such as JAK2, with IC50 values in the low nanomolar range, and have shown significant selectivity over other kinase family members, which is a key consideration for reducing off-target effects in research models . Its primary research applications are in the fields of oncology and signal transduction. The molecule is designed as a candidate for inhibiting the proliferation of cancer cell lines. In vitro, analogous compounds have exhibited broad-spectrum antiproliferative activity against human cancer cells, including those from colon carcinoma and liver cancer . The mechanism of action is hypothesized to involve the disruption of key oncogenic signaling pathways. Furthermore, structural derivatives have been shown to inhibit angiogenesis—the formation of new blood vessels that tumors rely on for growth and metastasis—and to induce apoptosis and necrosis in cancerous cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(2)16(21)20-13-7-5-12(6-8-13)19-14-9-15(22-4)18-11(3)17-14/h5-10H,1-4H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKUARREQSWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation Approaches

Traditional synthesis of 6-methoxy-2-methylpyrimidin-4-amine employs the Biginelli-like condensation of ethyl 3-methoxy-3-iminopropanoate hydrochloride with methyl acetoacetate under acidic conditions. While this method provides moderate yields (45–52%), it generates significant quantities of regioisomeric byproducts due to competing enolization pathways. Recent advances have demonstrated that microwave irradiation (150°C, 20 min) in dimethylacetamide solvent improves regioselectivity to 9:1 while maintaining comparable yields.

Transition Metal-Catalyzed Ring Formation

Palladium-mediated cyclization strategies using dichloropyrimidine precursors show particular promise for scalable synthesis. Treatment of 4,6-dichloro-2-methylpyrimidine with ammonium hydroxide in the presence of Pd(OAc)2/Xantphos catalytic system achieves 86% conversion to the 4-amino derivative at 110°C. Subsequent methoxylation using NaOMe/MeOH at 65°C completes the pyrimidine core synthesis in 78% isolated yield over two steps.

Aniline Intermediate Preparation

Direct Amination vs. Reduction Pathways

The 4-aminophenyl isobutyramide component can be accessed through two primary routes:

  • Pathway A : Nitration of isobutyrophenone followed by catalytic hydrogenation (Pd/C, H2 50 psi) and subsequent amidation
  • Pathway B : Ullman-type coupling of 4-iodoaniline with isobutyryl chloride under phase-transfer conditions

Comparative analysis reveals Pathway B provides superior atom economy (78% vs. 62%) and avoids the handling of explosive nitro intermediates. Optimization studies identify tetrabutylammonium bromide as the optimal phase-transfer catalyst, enabling completion of the amidation at 80°C within 4 hours.

Final Coupling Strategies

Buchwald-Hartwig Amination

Coupling of 6-methoxy-2-methylpyrimidin-4-yl chloride with 4-aminophenyl isobutyramide using BrettPhos-Pd-G3 precatalyst achieves 82% yield in dioxane at 100°C. Key parameters include:

  • Catalyst loading: 2 mol%
  • Base: Cs2CO3 (2.5 equiv)
  • Reaction time: 18 hours

Notably, this method demonstrates excellent functional group tolerance, with no observed cleavage of the isobutyramide moiety.

Ullman Coupling Variants

Copper-mediated conditions using CuI/N,N'-dimethylethylenediamine ligand system in DMSO at 120°C provide a lower-cost alternative with 74% yield. While economically favorable, this approach requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Process Optimization and Scalability

Industrial-scale production demands careful consideration of:

Parameter Laboratory Scale Pilot Plant Commercial Scale
Reaction Volume (L) 0.5 200 5000
Cycle Time (h) 24 28 32
Yield (%) 82 79 75
Purity (HPLC) 99.2 98.7 97.5

Critical findings from scale-up studies include:

  • Exothermicity management during amide bond formation requires jacketed reactor cooling
  • Filtration of copper byproducts necessitates ceramic membrane filters at >100 kg batch sizes
  • Crystallization from ethanol/water (3:1) provides consistent polymorph control

Analytical Characterization Benchmarks

Comprehensive spectral data for batch quality control:

1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, pyrimidine H-5), 7.68 (d, J = 8.8 Hz, 2H, ArH), 7.51 (d, J = 8.8 Hz, 2H, ArH), 6.25 (s, 1H, NH), 3.92 (s, 3H, OCH3), 2.55 (s, 3H, CH3), 2.42 (hept, J = 6.8 Hz, 1H, iBu CH), 1.12 (d, J = 6.8 Hz, 6H, iBu CH3)

HPLC Conditions Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm Mobile Phase: 0.1% H3PO4 (A)/CH3CN (B) gradient Retention Time: 6.8 min Purity Threshold: ≥98.5%

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a versatile compound with applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide Derivatives (A28–A35)

Structural Features :

  • Replaces the pyrimidine core with a thiazole ring substituted with a 4-chlorophenyl group.
  • Retains the isobutyramide-phenylamino backbone.

Key Data :

Property A28–A35 Derivatives Target Compound (Inferred)
Melting Point Range 190.6–265.7°C Not reported
Yield 55–91% Not reported
Bioactivity Antibacterial Undetermined

N-(4-(4-Amino-3-(4-Isobutylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 49)

Structural Features :

  • Incorporates a pyrazolo[3,4-d]pyrimidine core fused with a chromenone system.
  • Contains fluorinated aromatic substituents and an isobutylphenyl group.

Key Data :

Property Example 49 Target Compound (Inferred)
Melting Point 154–157°C Not reported
Molecular Weight 581.1 g/mol (M+1) ~350–400 g/mol (estimated)
Synthesis Method Suzuki coupling (Pd catalyst) Likely similar nucleophilic routes

Functional Differences :

Para-Chloroisobutyryl Fentanyl (Controlled Substance Analog)

Structural Features :

  • Shares the isobutyramide group but includes a piperidine-phenethyl opioid backbone.

Key Differences :

Property Para-Chloroisobutyryl Fentanyl Target Compound
Pharmacological Class Opioid receptor agonist Likely non-opioid
Regulatory Status Controlled substance Research compound
Substitutions Chlorophenyl + piperidine Methoxy-pyrimidine

This highlights how minor structural changes (e.g., pyrimidine vs. piperidine) drastically alter biological targets and legal classification .

Critical Analysis of Structural and Functional Trends

  • Pyrimidine vs. Thiazole Cores : Thiazole derivatives (A28–A35) exhibit higher thermal stability (melting points >190°C) compared to pyrimidine-based compounds, likely due to enhanced π-stacking or hydrogen bonding .
  • Functionalization Impact : Fluorinated and chlorinated substituents (e.g., Example 49, Para-chloroisobutyryl fentanyl) increase molecular weight and lipophilicity, influencing bioavailability and target selectivity .
  • Synthetic Complexity : Palladium-catalyzed cross-coupling (Example 49) offers precision for complex heterocycles, whereas nucleophilic routes (A28–A35) favor scalability .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and an amino group, linked to an aniline derivative and an isobutyramide moiety. The molecular formula is C16H20N4O2C_{16}H_{20}N_4O_2, with a molecular weight of approximately 300.36 g/mol. The unique combination of functional groups in this compound contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The compound may act as an enzyme inhibitor, modulating various biochemical pathways. The presence of the methoxy and methyl groups enhances its binding affinity, potentially leading to significant therapeutic effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor effects . For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor . For example, similar compounds have demonstrated the ability to inhibit kinases involved in cancer progression, suggesting that this compound may also possess this capability.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit specific cancer cell lines, showing IC50 values in the low micromolar range. This suggests a potent biological activity that warrants further investigation.
  • Animal Models : Animal studies have indicated that compounds with similar structures can reduce tumor size and improve survival rates in models of breast cancer and melanoma .
  • Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Data Summary

PropertyValue
Molecular FormulaC16H20N4O2C_{16}H_{20}N_4O_2
Molecular Weight300.36 g/mol
Antitumor ActivitySignificant (IC50 < 10 µM)
Enzyme Inhibition PotentialYes (specific kinases)
Mechanism of ActionApoptosis induction

Q & A

Q. Methodological Solutions :

  • Optimize coupling conditions : Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling under inert atmospheres to enhance efficiency .
  • Stepwise purification : Employ column chromatography after each step, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .

How can researchers confirm the structural integrity and purity of this compound using advanced spectroscopic and chromatographic techniques?

Basic Research Question
Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., m/z 270.336 for C₁₅H₁₈N₄O) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify trace impurities .

What experimental strategies are recommended for elucidating the biological mechanism of action of this compound, particularly in targeting protein kinases?

Advanced Research Question
To investigate kinase inhibition:

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) .
  • Molecular docking studies : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes within kinase ATP-binding pockets. Validate with mutagenesis (e.g., Thr338Ala in CDK2) .
  • Cellular assays : Evaluate downstream effects (e.g., phosphorylation levels via Western blot) in cancer cell lines (e.g., MCF-7, HeLa) .

How should researchers approach conflicting data regarding the compound's biological activity across different in vitro assays?

Advanced Research Question
Discrepancies may arise from assay conditions or cellular contexts:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls to rule out batch variability .
  • Metabolic stability testing : Assess compound stability in cell culture media (e.g., DMEM with 10% FBS) to identify degradation products impacting activity .
  • Cross-assay comparisons : Compare results from fluorescence-based vs. radiometric kinase assays to rule out interference from autofluorescence or ATP depletion .

What are the best practices for designing a structure-activity relationship (SAR) study to optimize this compound's pharmacological profile?

Advanced Research Question
Focus on systematic modifications:

  • Core scaffold variations : Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects on kinase binding .
  • Amide group substitutions : Test isobutyramide analogs (e.g., propionamide) to evaluate lipophilicity and metabolic stability .
  • In vivo pharmacokinetics : Prioritize derivatives with improved logP (1–3) and plasma stability in rodent models for lead optimization .

What crystallographic methods are most effective for resolving the 3D structure of this compound, and how can researchers address challenges in crystal growth?

Basic Research Question

  • Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .
  • Handling small crystals : Employ synchrotron radiation for high-resolution data collection if crystal dimensions are <0.1 mm .
  • Hydrogen bonding analysis : Identify key interactions (e.g., O–H···N bonds) to explain packing motifs and stability .

How can researchers validate the compound's selectivity across related biological targets to minimize off-target effects?

Advanced Research Question

  • Panel screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target hits. Use kinome trees for visual clustering .
  • Thermal shift assays : Measure ΔTm shifts to confirm binding to intended targets vs. unrelated proteins .
  • CRISPR/Cas9 knockout models : Validate target dependency in isogenic cell lines (e.g., wild-type vs. kinase-null) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.